molecular formula C18H19F3N2O B2517578 (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 491631-39-1

(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2517578
CAS No.: 491631-39-1
M. Wt: 336.358
InChI Key: QFIVLDNJFXXQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains a cyano group (-CN), a trifluoromethyl group (-CF3), an amide group (-CONH2), and a phenyl group (a benzene ring). The presence of these functional groups suggests that this compound could have interesting chemical properties and could be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the formation of the amide bond, and the creation of the carbon-carbon double bond. Trifluoromethylation is a well-studied area of chemistry, and there are many methods available for introducing a trifluoromethyl group into a molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in it. For example, the cyano group could undergo reactions to form a variety of other functional groups, including carboxylic acids, amides, and amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing cyano groups can be toxic, and appropriate safety precautions should be taken when handling them .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science, and developing new methods for its synthesis .

Properties

IUPAC Name

(Z)-2-cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O/c1-12-4-2-3-5-16(12)23-17(24)14(11-22)10-13-6-8-15(9-7-13)18(19,20)21/h6-10,12,16H,2-5H2,1H3,(H,23,24)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIVLDNJFXXQEU-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1NC(=O)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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